

# Spectroscopic Analysis of 2-(Bromomethyl)acrylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(Bromomethyl)acrylic acid** (CAS No. 72707-66-5), a versatile bifunctional monomer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **2-(Bromomethyl)acrylic acid** are summarized in the tables below, providing a clear reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

The proton NMR spectrum of **2-(Bromomethyl)acrylic acid** provides distinct signals for each type of proton within the molecule. In a deuterated chloroform ( $\text{CDCl}_3$ ) solvent, the spectrum typically displays four main signals.

Proton Type	Chemical Shift ( $\delta$ ) ppm	Description
Carboxylic Acid (-COOH)	~12.1	Broad singlet
Vinylic (=CH <sub>2</sub> )	~6.50	Singlet
Vinylic (=CH <sub>2</sub> )	~6.11	Singlet
Bromomethyl (-CH <sub>2</sub> Br)	~4.18	Singlet

Data compiled from multiple sources. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum reveals the chemical environment of each carbon atom. Based on data for acrylic acid and related  $\alpha,\beta$ -unsaturated carbonyl compounds, the following are the estimated chemical shifts for **2-(Bromomethyl)acrylic acid**.

Carbon Type	Estimated Chemical Shift ( $\delta$ ) ppm	Description
Carbonyl (-COOH)	165-175	Quaternary carbon
Vinylic (-C=)	135-145	Quaternary carbon
Vinylic (=CH <sub>2</sub> )	125-135	Methylene carbon
Bromomethyl (-CH <sub>2</sub> Br)	25-35	Methylene carbon

Note: These are estimated values based on typical chemical shifts for  $\alpha,\beta$ -unsaturated carbonyl compounds and related acrylic acid derivatives. Actual values may vary based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-(Bromomethyl)acrylic acid** shows characteristic absorption bands that confirm the presence of its key functional groups.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description of Absorption
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carbonyl)	~1689	Strong, Sharp
C=C (Alkene)	~1626	Medium

Data sourced from Organic Syntheses Procedure.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in nearly equal abundance, the mass spectrum exhibits a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]<sup>+</sup> and [M+2]<sup>+</sup>.[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
164/166	~1.0	[M] <sup>+</sup> , Molecular Ion
147/149	~1.0	[M-OH] <sup>+</sup>
121/119	~2.4	[M-COOH] <sup>+</sup>
85	100	[M-Br] <sup>+</sup>
39	50.0	C <sub>3</sub> H <sub>3</sub> <sup>+</sup>

Data obtained from MS-NW-7115.[\[2\]](#)

## Experimental Protocols

The following sections describe generalized, standard protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:

- For  $^1\text{H}$  NMR, accurately weigh approximately 5-20 mg of solid **2-(Bromomethyl)acrylic acid**. For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.
- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution depth should be approximately 4-5 cm.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
  - Shim the magnetic field to optimize its homogeneity and achieve high resolution.
  - Tune the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For  $^{13}\text{C}$ , a proton-decoupled experiment is standard.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform a baseline correction.
  - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like TMS.
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative proton ratios.

## Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
  - In an agate mortar, grind 1-2 mg of solid **2-(Bromomethyl)acrylic acid** into a fine powder.
  - Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture rapidly to ensure a homogeneous dispersion of the sample within the KBr matrix.
  - Transfer the powdered mixture to a pellet-forming die.
- Pellet Formation:
  - Place the die into a hydraulic press.
  - Apply pressure (typically several tons) to the mixture to form a thin, transparent, or translucent pellet.
- Data Acquisition:
  - Acquire a background spectrum of the empty spectrometer.
  - Mount the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (Electron Ionization - EI)

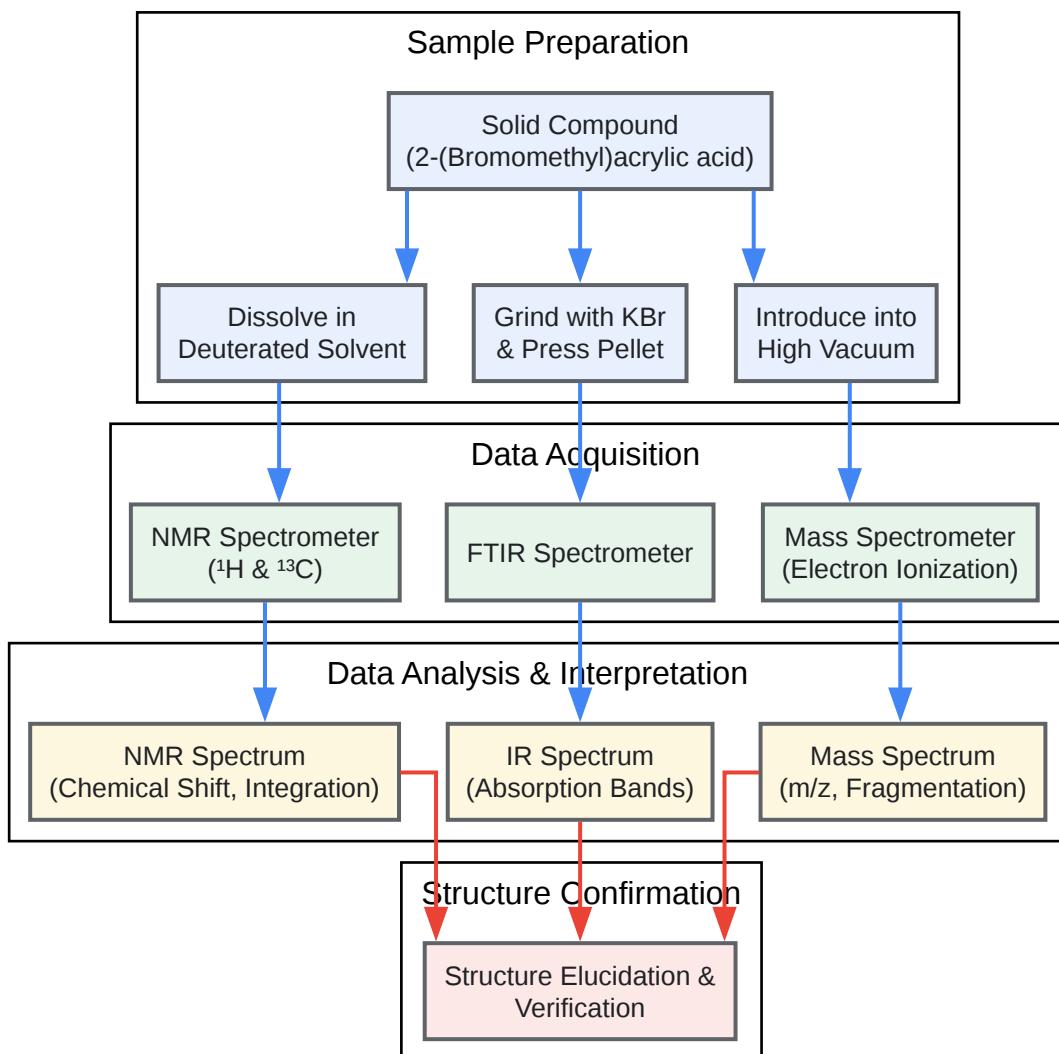
- Sample Introduction:
  - Introduce a small amount of the **2-(Bromomethyl)acrylic acid** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
  - Heat the probe to volatilize the sample into the ion source.
- Ionization:

- In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This bombardment causes the molecules to ionize, forming a molecular ion ( $[M]^+$ ), and to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
  - The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
  - A detector records the abundance of each ion at its specific  $m/z$  value, generating the mass spectrum.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Bromomethyl)acrylic acid**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow from sample preparation to structural confirmation.

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## References

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